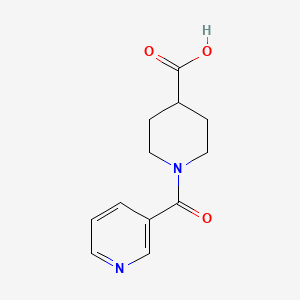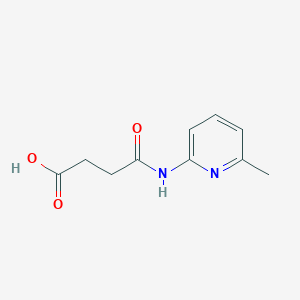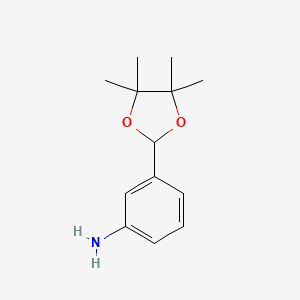
4-Methyl-beta-methyl-beta-nitrostyrene
Übersicht
Beschreibung
4-Methyl-beta-methyl-beta-nitrostyrene is a derivative of β-nitrostyrene, which is a compound of interest in various chemical reactions and studies due to its unique properties and reactivity. While the provided papers do not directly discuss 4-Methyl-beta-methyl-beta-nitrostyrene, they do provide insights into the behavior of similar β-nitrostyrene compounds, which can be extrapolated to understand the characteristics of 4-Methyl-beta-methyl-beta-nitrostyrene.
Synthesis Analysis
The synthesis of β-nitrostyrene derivatives, such as those mentioned in the papers, typically involves the addition of nucleophiles to the β-nitrostyrene framework. For instance, the asymmetric Michael addition of 4-hydroxycoumarin to β-nitrostyrenes is facilitated by chiral, bifunctional hydrogen-bonding catalysts . Although the synthesis of 4-Methyl-beta-methyl-beta-nitrostyrene is not explicitly described, similar methods could potentially be applied, with modifications to introduce the methyl groups at the appropriate positions on the styrene framework.
Molecular Structure Analysis
The molecular structure of β-nitrostyrene derivatives is crucial for their reactivity and the types of reactions they can undergo. For example, the crystal structure of (E)-β-nitrostyrene shows a disordered, photoreactive arrangement, which allows for trans→cis isomerization and subsequent photodimerization . In contrast, 4-methyl-β-nitrostyrene has a similar disordered structure but is photostable due to the positioning of the double bonds beyond the topochemical threshold . This suggests that the introduction of a methyl group can significantly alter the reactivity and stability of the compound.
Chemical Reactions Analysis
The reactivity of β-nitrostyrene derivatives in chemical reactions is influenced by their molecular structure. The papers describe various reactions, such as the solid-state photodimerization of β-nitrostyrene and the Michael addition of nucleophiles to β-nitrostyrenes . The presence of substituents, such as methyl groups, can affect the outcome of these reactions by altering the electronic and steric properties of the molecule. For instance, the methyl group in 4-methyl-β-nitrostyrene prevents photodimerization due to the increased distance between reactive double bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of β-nitrostyrene derivatives are determined by their molecular structures. The planarity and conjugation within the molecule, as seen in 4-dimethylamino-β-nitrostyrene, contribute to significant push-pull effects and enhance the dipole moment, which can affect the compound's physical properties, such as solubility and melting point . The presence of substituents like methyl groups can further influence these properties by modifying the molecular geometry and intermolecular interactions .
Wissenschaftliche Forschungsanwendungen
Spectroscopic Identification
4-Methyl-beta-methyl-beta-nitrostyrene and its derivatives have been extensively studied using Raman spectroscopy and ab initio calculations. These studies focus on the vibrational spectroscopic characteristics of these compounds, particularly useful in identifying synthetic precursors in various chemical contexts, including pharmaceuticals and illicit drug synthesis (Milhazes et al., 2004).
Antibacterial Activity
Research has also explored the antibacterial properties of beta-nitrostyrene derivatives. A multidisciplinary project combined the synthesis of these derivatives with the evaluation of their antibacterial activities. Notably, beta-methyl-beta-nitrostyrene analogues exhibited significant antibacterial effects, particularly against Gram-positive bacteria (Milhazes et al., 2006).
Solid State Chemistry
In the field of solid-state chemistry, the photodimerisation of beta-nitrostyrene derivatives, including 4-methyl-beta-nitrostyrene, has been a subject of interest. Studies have focused on their crystal structures and the role of these structures in photoreactive properties (Pedireddi et al., 1992).
Antimicrobial and Anticancer Applications
Beta-methyl-beta-nitrostyrene derivatives have shown promising results as antimicrobial agents, with enhanced activity against both Gram-positive and Gram-negative bacteria. Additionally, some studies have indicated potential applications in anticancer treatments, emphasizing their bioactivity in this domain (Lo et al., 2012).
Catalytic and Chemical Reactions
These compounds have been used in various catalytic and chemical reactions, such as aminohalogenation, illustrating their versatility and potential in synthetic chemistry. The studies demonstrate their utility in producing novel compounds with specific regiochemistry and stereoselectivity (Zhi et al., 2010).
Structural Analysis
Structural analyses, including X-ray crystallography, have been conducted to understand the molecular and crystal structure of these compounds. Such studies are crucial for developing new materials and understanding the fundamental aspects of their chemistry (Hamdellou et al., 2006).
Radical Polymerization
4-Methyl-beta-methyl-beta-nitrostyrene has been used in radical polymerization studies, showcasing its reactivity and potential for creating novel polymeric materials (Castro et al., 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-methyl-4-[(E)-2-nitroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h3-7H,1-2H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKFDNFWPBWEKO-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-beta-methyl-beta-nitrostyrene | |
CAS RN |
29816-55-5 | |
| Record name | NSC93684 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BETA,4-DIMETHYL-BETA-NITROSTYRENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)
![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)







![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)

